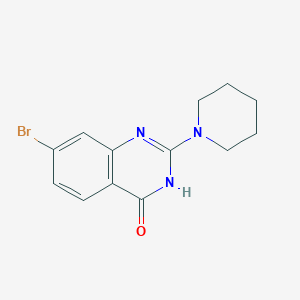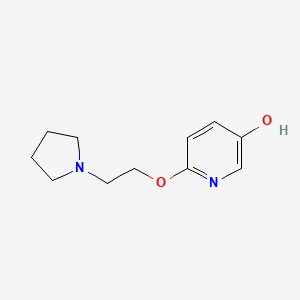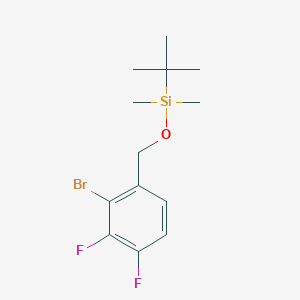
(2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, or BDFB, is a synthetic organosilicon compound with a variety of uses in the laboratory. It is a highly reactive reagent, making it a useful tool for various chemical transformations. BDFB is also known to have a wide range of applications in the fields of science, medicine, and engineering.
科学的研究の応用
BDFB has a wide range of applications in scientific research. It has been used as a catalyst for a variety of organic transformations, including the synthesis of polymers, the preparation of novel materials, and the synthesis of pharmaceuticals. Additionally, BDFB has been used as a reagent in the synthesis of organosilicon compounds, which are important building blocks for many applications in the fields of electronics and materials science.
作用機序
The mechanism of action of BDFB is related to its reactivity. It is a highly reactive reagent, and its reactivity is due to the presence of a bromine atom in the molecule, which acts as a nucleophile. This reactivity allows BDFB to be used as a catalyst in a variety of chemical transformations.
Biochemical and Physiological Effects
Due to its high reactivity, BDFB has the potential to cause adverse biochemical and physiological effects. It can interact with proteins and other biological molecules, potentially leading to changes in their structure and function. Additionally, BDFB can interact with DNA, potentially leading to mutations. Therefore, it is important to use caution when handling this compound.
実験室実験の利点と制限
BDFB is a versatile reagent that is useful for a variety of laboratory transformations. It is relatively easy to synthesize and can be stored at room temperature. Additionally, it is highly reactive, making it useful for a variety of chemical transformations. However, it is important to note that BDFB is toxic and can cause adverse biochemical and physiological effects. Therefore, it is important to use caution when handling this compound.
将来の方向性
Given the wide range of applications of BDFB, there are many potential future directions for this compound. For example, it could be used as a catalyst for the synthesis of new materials, or it could be used as a reagent in the synthesis of pharmaceuticals. Additionally, it could be further studied to better understand its biochemical and physiological effects. Finally, it could be used as a tool for the synthesis of organosilicon compounds, which could be used in a variety of applications in the fields of electronics and materials science.
合成法
The synthesis of BDFB is relatively straightforward. It is produced through the reaction of 2-bromo-3,4-difluorobenzyl alcohol with t-butyl dimethylsilane in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and pressure, and the resulting product is a white, crystalline solid.
特性
IUPAC Name |
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrF2OSi/c1-13(2,3)18(4,5)17-8-9-6-7-10(15)12(16)11(9)14/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIIYVLCFSUMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=C(C=C1)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrF2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, 97% | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
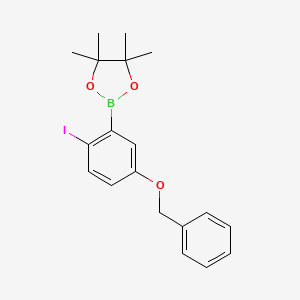
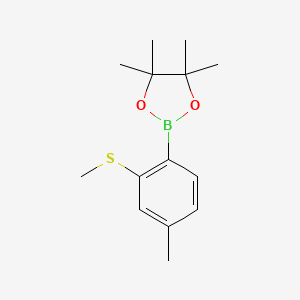
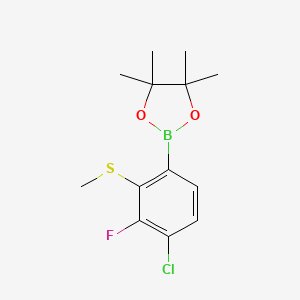
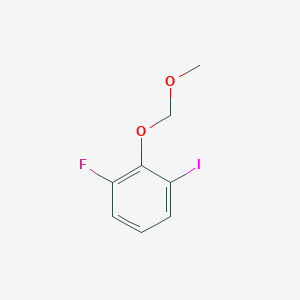

![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
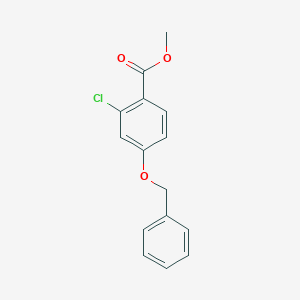

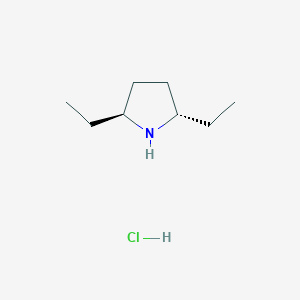

![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
